Perfluorodichlorooctane

Description

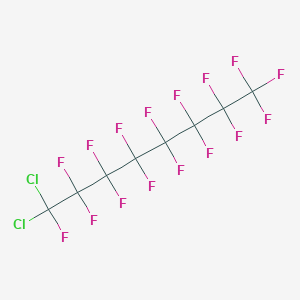

Perfluorodichlorooctane (PFDCO, C₈F₁₆Cl₂) is a linear perfluorocarbon (PFC) compound characterized by its high oxygen-dissolving capacity, chemical inertness, and hydrophobic/oleophobic properties. It has been extensively studied as a core component of artificial oxygen carriers (AOCs) and contrast agents for medical imaging. PFDCO-based emulsions, such as Oxyfluor, were developed to address limitations of earlier PFC systems like Fluosol-DA, which suffered from poor oxygen transport efficiency, short shelf life, and instability . PFDCO is also utilized in nanotechnology applications, including ¹⁹F-MRI and ultrasonic contrast agents, due to its tunable physicochemical properties .

Properties

Molecular Formula |

C8Cl2F16 |

|---|---|

Molecular Weight |

470.96 g/mol |

IUPAC Name |

1,1-dichloro-1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooctane |

InChI |

InChI=1S/C8Cl2F16/c9-7(10,23)5(19,20)3(15,16)1(11,12)2(13,14)4(17,18)6(21,22)8(24,25)26 |

InChI Key |

BOEIBTHDYSPVLT-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(F)(Cl)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Synonyms |

perfluorodichlorooctane PFDCOE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Perfluorocarbon Compounds

Chemical Structure and Functional Groups

PFDCO differs structurally from other PFCs in its substitution pattern:

- Perfluorooctyl bromide (PFOB, C₈F₁₇Br) : Contains a bromine atom instead of chlorine, enhancing its electron density for MRI applications .

- Perfluoro-15-crown-5 ether (PFCE) : A cyclic ether with high fluorine density, offering superior ¹⁹F-MRI signal intensity but prolonged retention in vivo .

- Perfluorodecalin (PFD) : A bicyclic compound with lower oxygen solubility compared to linear PFCs like PFDCO .

- Perfluorohexane (PFH) : A shorter-chain PFC with lower boiling point, used in transient ultrasound contrast agents .

Oxygen Transport Efficiency

PFCs dissolve oxygen linearly via Henry’s Law, contrasting with hemoglobin’s cooperative binding. Key comparisons:

- PFDCO vs. PFOB : Oxygent (PFOB-based) achieves higher oxygen transport than Oxyfluor (PFDCO-based), but both require higher oxygen partial pressure (pO₂) than hemoglobin .

- PFDCO vs. PFCE : PFCE’s cyclic structure reduces oxygen solubility compared to linear PFDCO .

- Emulsion Stability : PFDCO emulsions (e.g., Oxyfluor, 220–250 nm particles) are larger than PFOB-based Oxygent (160–180 nm), leading to slower macrophage uptake and extended circulation time (~10 hours in humans) .

Elimination Half-Life and Biocompatibility

- PFDCO : Eliminated via exhalation and skin pores, with an eight-day half-life .

- PFOB : Faster clearance (3–4 days) via the lungs, making it preferable for repeated clinical use .

- PFCE : Prolonged retention limits its utility despite optimal MRI properties .

- Safety Concerns : PFDCO emulsions may interfere with automated platelet counts, complicating hematologic monitoring .

Data Tables

Table 1: Comparative Properties of PFCs

| Compound | Structure | Oxygen Solubility (mL/dL) | Emulsion Size (nm) | Half-Life | Primary Applications |

|---|---|---|---|---|---|

| PFDCO | Linear, Cl-subst. | Moderate | 220–250 | 8 days | AOCs, Ultrasound/MRI contrast |

| PFOB | Linear, Br-subst. | High | 160–180 | 3–4 days | AOCs, ¹⁹F-MRI |

| PFCE | Cyclic ether | Low | 100–150 | >14 days | High-resolution ¹⁹F-MRI |

| PFH | Short-chain | Low | 200–300 | <1 day | Transient ultrasound contrast |

| PFD | Bicyclic | Moderate | 180–220 | 5–7 days | Oxygen carriers |

Table 2: Ultrasonic Contrast Performance

| Compound | Acoustic Impedance (MRayl) | Relative Reflectivity (%) |

|---|---|---|

| PFH | 0.8 | 95 |

| PFO | 1.1 | 85 |

| PFDCO | 1.3 | 75 |

| PFOB | 1.5 | 65 |

| PFD | 1.7 | 55 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.